molecular formula C7H9ClO B14482624 3-Chloro-2-ethylcyclopent-2-en-1-one CAS No. 66332-97-6

3-Chloro-2-ethylcyclopent-2-en-1-one

Cat. No.: B14482624
CAS No.: 66332-97-6
M. Wt: 144.60 g/mol
InChI Key: WWEDORKLJDIXPN-UHFFFAOYSA-N
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Description

3-Chloro-2-ethylcyclopent-2-en-1-one is an organic compound with the molecular formula C7H9ClO It is a chlorinated derivative of cyclopentenone, featuring a chlorine atom, an ethyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-ethylcyclopent-2-en-1-one typically involves the chlorination of 2-ethylcyclopent-2-en-1-one. One common method is the reaction of 2-ethylcyclopent-2-en-1-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C7H10O+SOCl2C7H9ClO+SO2+HCl\text{C7H10O} + \text{SOCl2} \rightarrow \text{C7H9ClO} + \text{SO2} + \text{HCl} C7H10O+SOCl2→C7H9ClO+SO2+HCl

This method ensures the selective chlorination at the desired position, yielding this compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, often incorporating continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-ethylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: this compound can be oxidized to 3-chloro-2-ethylcyclopent-2-enoic acid.

    Reduction: Reduction yields 3-chloro-2-ethylcyclopent-2-en-1-ol.

    Substitution: Substitution reactions can produce various derivatives, such as 3-azido-2-ethylcyclopent-2-en-1-one.

Scientific Research Applications

3-Chloro-2-ethylcyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new therapeutic agents.

    Industry: It serves as a precursor in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-ethylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The compound’s ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorine atom may enhance the compound’s reactivity, facilitating its binding to biological targets. Pathways involved include inhibition of enzyme activity or modulation of receptor functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2-ethylcyclopent-2-en-1-one
  • 3-Chloro-2-methylcyclopent-2-en-1-one
  • 3-Bromo-2-ethylcyclopent-2-en-1-one

Uniqueness

3-Chloro-2-ethylcyclopent-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for targeted applications in research and industry.

Properties

CAS No.

66332-97-6

Molecular Formula

C7H9ClO

Molecular Weight

144.60 g/mol

IUPAC Name

3-chloro-2-ethylcyclopent-2-en-1-one

InChI

InChI=1S/C7H9ClO/c1-2-5-6(8)3-4-7(5)9/h2-4H2,1H3

InChI Key

WWEDORKLJDIXPN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(CCC1=O)Cl

Origin of Product

United States

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